(p-Chlorophenoxy)isobutyroyl chloride
Description
Properties
CAS No. |
41267-93-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
JTYLHQDHIAWRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for P Chlorophenoxy Isobutyroyl Chloride
Established Synthetic Pathways to (p-Chlorophenoxy)isobutyroyl Chloride
The formation of (p-Chlorophenoxy)isobutyroyl chloride is most reliably achieved via its carboxylic acid precursor, 2-(4-chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid. nih.govwikipedia.org This multi-step approach is more common than direct condensation. However, for the purposes of a comprehensive review, both potential pathways are discussed.
Condensation Reactions Involving 4-Chlorophenol (B41353) and Isobutyroyl Chloride
A theoretical direct condensation between 4-chlorophenol and isobutyroyl chloride represents a possible, though less documented, route. This reaction would typically be categorized as a Friedel-Crafts acylation or an O-acylation (esterification). The target molecule's structure, however, is not a simple ester but an isobutyroyl chloride moiety attached to a p-chlorophenoxy group. The more conventional and well-documented synthesis proceeds via the intermediate 2-(4-chlorophenoxy)-2-methylpropanoic acid. google.comorientjchem.org
Investigation of Stoichiometric Ratios and Reagent Purity
In any chemical synthesis, the ratio of reactants and their purity are critical factors that dictate the reaction's efficiency and the purity of the product. In a hypothetical condensation between 4-chlorophenol and isobutyroyl chloride, the stoichiometric ratio would theoretically be 1:1. However, in practice, a slight excess of one reagent may be used to drive the reaction to completion.
The purity of the starting materials is paramount. Impurities in 4-chlorophenol, such as other phenol (B47542) analogs, could lead to the formation of undesired side products. Similarly, the purity of isobutyroyl chloride is crucial; its degradation by moisture to isobutyric acid would inhibit the desired reaction and introduce contaminants.
Reaction Kinetics and Process Parameters for Optimized Yield
Optimizing the yield of a chemical reaction depends on careful control of various process parameters. For a condensation reaction, key variables include temperature, reaction time, and the presence of a catalyst. In related acylation reactions, a Lewis acid catalyst is often employed to enhance the electrophilicity of the acyl chloride. The reaction would likely be conducted in a non-polar, aprotic solvent to prevent side reactions.
Below is a table of hypothetical parameters for this reaction pathway.
Table 1: Hypothetical Process Parameters for Direct Condensation
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Stoichiometric Ratio | ~1:1.1 (4-Chlorophenol:Isobutyroyl Chloride) | Drive reaction towards completion. |
| Solvent | Toluene, Xylene, or similar non-polar aprotic solvent | Provide a stable reaction medium. google.com |
| Catalyst | AlCl₃, FeCl₃ (Lewis Acid) | To facilitate Friedel-Crafts acylation (if applicable). |
| Temperature | 80 - 140 °C | To overcome activation energy; temperature depends on solvent. google.com |
| Reaction Time | 1 - 3 hours | To allow for complete conversion of reactants. google.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent moisture from degrading the acyl chloride. |
Acyl Halide Formation from Carboxylic Acid Precursors
The most established and widely practiced synthesis of (p-Chlorophenoxy)isobutyroyl chloride involves the conversion of its corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). orientjchem.orggoogle.com This method separates the formation of the ether structure from the creation of the highly reactive acyl chloride group, allowing for greater control and higher yields. The synthesis of the precursor acid itself is typically achieved by reacting 4-chlorophenol with acetone (B3395972) and chloroform (B151607) in the presence of a strong base. google.comorientjchem.org
Utilization of Thionyl Chloride in Isobutyryl Chloride Synthesis (as a precursor component)
The outline mentions the synthesis of isobutyroyl chloride, which is a key reagent in the hypothetical condensation discussed previously. Isobutyryl chloride is commonly synthesized from isobutyric acid using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com In a typical procedure, isobutyric acid is treated with thionyl chloride, often with gentle heating. The reaction produces isobutyroyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. wikipedia.org
This same principle is applied to the synthesis of the target compound from its acid precursor. A documented method involves heating a mixture of (p-Chlorophenoxy)isobutyric acid with thionyl chloride in a solvent such as benzene (B151609). google.com Following the reaction, the excess solvent and thionyl chloride are removed by evaporation, and the final product is purified by high-vacuum distillation. google.com
Table 2: Synthesis Parameters for (p-Chlorophenoxy)isobutyroyl chloride via Thionyl Chloride
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | (p-Chlorophenoxy)isobutyric acid | google.com |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | google.com |
| Solvent | Benzene | google.com |
| Reaction Condition | Heated under reflux | google.com |
| Reaction Time | 2 hours | google.com |
| Purification | Distillation under high vacuum | google.com |
| Boiling Point | 112 °C at 0.4 mm Hg | google.com |
Exploration of Phosphoryl Chloride and Oxalyl Chloride Alternatives for Acid Chloride Formation
While thionyl chloride is a common choice, other reagents can also be used to convert carboxylic acids to acyl chlorides. These include phosphoryl chloride (POCl₃) and oxalyl chloride ((COCl)₂). nih.govorientjchem.org
Phosphoryl Chloride (POCl₃): This reagent reacts with carboxylic acids to form acyl chlorides. The reaction is believed to proceed through the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640) intermediate, which is a highly reactive acylating agent. google.com
Oxalyl Chloride ((COCl)₂): Often considered a milder and more efficient alternative, oxalyl chloride reacts with carboxylic acids, typically at room temperature in the presence of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net A significant advantage of this method is that the byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which simplifies the purification of the resulting acyl chloride. researchgate.net
Table 3: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Typical Conditions | Byproducts | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux | SO₂(g), HCl(g) | Gaseous byproducts, readily available. wikipedia.org |
| Phosphoryl Chloride | POCl₃ | Reflux | POCl₃, H₃PO₃ | Effective, but byproducts are liquid and require separation. nih.govresearchgate.net |
| Oxalyl Chloride | (COCl)₂ | Room temp, cat. DMF | CO(g), CO₂(g), HCl(g) | Mild conditions, all byproducts are gaseous, high purity of product. researchgate.net |
Advanced and Novel Synthetic Routes to (p-Chlorophenoxy)isobutyroyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a fundamental process in organic synthesis. For (p-Chlorophenoxy)isobutyroyl chloride, this involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. While traditional methods are effective, recent advancements have centered on catalytic systems, green chemistry principles, and scalable technologies like continuous flow synthesis.
The synthesis of (p-Chlorophenoxy)isobutyroyl chloride is a two-stage conceptual process: the formation of the parent carboxylic acid and its subsequent conversion to the acyl chloride. Catalysis plays a critical role in both stages.
Phase-Transfer Catalysis (PTC) for Precursor Synthesis: The efficient synthesis of the precursor, 2-(4-chlorophenoxy)-2-methylpropanoic acid, is often achieved via the alkylation of p-chlorophenol. Phase-transfer catalysis has emerged as a highly effective method for this step. mdpi.comyoutube.com This technique facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase where it can react with an alkylating agent. mdpi.comnih.gov This method offers high yields under mild conditions, making it a powerful tool in industrial synthesis. youtube.comnih.gov
Catalysis of the Chlorination Step: The direct conversion of the carboxylic acid to the acyl chloride is accelerated by catalysts. When using thionyl chloride (SOCl₂), a common and effective chlorinating agent, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. commonorganicchemistry.commasterorganicchemistry.com The DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (in situ), which is a more potent chlorinating agent and the active species in the catalytic cycle. commonorganicchemistry.com This catalytic approach increases the reaction rate and allows for milder reaction conditions.
| Catalyst System | Synthetic Stage | Mechanism of Action | Key Advantages |
| Phase-Transfer Catalysts (e.g., TBAB) | Precursor Synthesis (Formation of Clofibric Acid) | Shuttles phenoxide anion from aqueous to organic phase for alkylation. mdpi.comyoutube.com | High yields, mild reaction conditions, cost-effective. nih.gov |
| N,N-Dimethylformamide (DMF) | Acyl Chloride Formation (with SOCl₂) | Forms Vilsmeier-Haack reagent in situ, a more active chlorinating agent. commonorganicchemistry.commasterorganicchemistry.com | Accelerates reaction, allows for milder conditions. |
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of (p-Chlorophenoxy)isobutyroyl chloride, this is primarily addressed through the careful selection of chlorinating agents. rsc.org
The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), and phosphorus(V) chloride (PCl₅). chemguide.co.ukchemguide.co.uk Their respective reactions with a carboxylic acid (R-COOH) are:
R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ (s)
R-COOH + PCl₅ → R-COCl + POCl₃ (l) + HCl (g)
From an atom-economy and purification perspective, thionyl chloride is often preferred. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride. chemguide.co.ukchemguide.co.uk In contrast, reactions with phosphorus chlorides yield liquid or solid byproducts (phosphorous acid or phosphoryl chloride) that require separation, typically through fractional distillation. chemguide.co.ukchemguide.co.uk
A greener alternative to thionyl chloride is oxalyl chloride ((COCl)₂). researchgate.net It reacts cleanly to produce only gaseous byproducts (CO, CO₂, HCl), which also simplifies workup and avoids the generation of corrosive and toxic gases like SO₂. researchgate.net However, oxalyl chloride is generally more expensive. researchgate.net
| Chlorinating Agent | Byproducts | State of Byproducts | Green Chemistry Considerations |
| Thionyl Chloride (SOCl₂) ** | SO₂, HCl | Gas | Advantageous for purification; SO₂ is a toxic gas. chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Solid | Requires separation of solid byproduct. chemguide.co.uk |
| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Liquid, Gas | Requires fractional distillation to remove liquid byproduct. chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl | Gas | Considered a cleaner alternative; byproducts are all gaseous. researchgate.net |
For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processing, particularly for reactive and potentially hazardous compounds like acyl chlorides. google.com A continuous flow process involves pumping reactants through a reactor where they mix and react, with the product continuously exiting the system. google.com
Isolation and Purification Techniques for (p-Chlorophenoxy)isobutyroyl Chloride in Laboratory and Industrial Settings
(p-Chlorophenoxy)isobutyroyl chloride is a high-boiling liquid that is sensitive to moisture, as acyl chlorides readily hydrolyze back to the corresponding carboxylic acid. chemguide.co.uk Therefore, purification must be conducted under anhydrous conditions.
The primary method for purifying acyl chlorides on both laboratory and industrial scales is fractional distillation under reduced pressure (vacuum distillation) . chemguide.co.ukgoogle.comgoogle.com Performing the distillation under vacuum allows the compound to boil at a much lower temperature, which prevents thermal decomposition that can occur at its atmospheric boiling point. google.com
In an industrial setting, crude (p-Chlorophenoxy)isobutyroyl chloride from the reaction vessel is charged into a distillation unit. Excess chlorinating agent and gaseous byproducts are typically removed first. The mixture is then heated under a high vacuum. The purified acyl chloride distills over and is collected, leaving behind non-volatile impurities, polymerization products, and any solid byproducts from the reaction. google.com
To improve the efficiency of industrial distillations, certain additives may be used. A patent describes the use of distillation improvement additives like mineral oil or organo polysiloxanes, which remain liquid under distillation conditions and can help increase the yield of the recovered acid chloride. google.com For crude products containing unsaturated impurities, a pre-distillation treatment with a halogenating agent can be employed to saturate the double bonds, preventing polymerization during heating and leading to a cleaner distillation. google.com
Chemical Reactivity and Mechanistic Investigations of P Chlorophenoxy Isobutyroyl Chloride
Fundamental Reactivity Profiles of the Acyl Chloride Functionality
(p-Chlorophenoxy)isobutyroyl chloride, as a member of the acyl chloride class, is characterized by a highly reactive carbonyl group. Acyl chlorides are among the most reactive derivatives of carboxylic acids. vanderbilt.edu This enhanced reactivity stems from the electronic properties of the chlorine atom, which is an effective leaving group and provides minimal resonance stabilization to the carbonyl group. vanderbilt.edu The primary reaction pathway for this functional group is nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com
The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride (B1165640) > Ester > Amide. vanderbilt.edu
Acyl chlorides readily react with alcohols in a process known as alcoholysis to yield esters. uomustansiriyah.edu.iq This reaction is a highly efficient and common method for ester synthesis in laboratory settings. uomustansiriyah.edu.iq The reaction of (p-Chlorophenoxy)isobutyroyl chloride with an alcohol (R-OH) proceeds via the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. The subsequent expulsion of the chloride ion forms the corresponding ester and hydrogen chloride (HCl). uomustansiriyah.edu.iq To prevent the HCl from protonating the alcohol nucleophile or participating in side reactions, a weak base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture to act as a scavenger for the acid. uomustansiriyah.edu.iqfishersci.it
The reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines is termed aminolysis and results in the formation of amides. uomustansiriyah.edu.iqhud.ac.uk This reaction, often referred to as the Schotten-Baumann reaction, is rapid and efficient. fishersci.it Neutral amines are sufficiently nucleophilic to attack the acyl chloride carbonyl. youtube.com The mechanism follows the standard addition-elimination pathway. youtube.com Because the reaction produces HCl, a base is required to neutralize it. fishersci.it Often, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to deprotonate the nitrogen in the tetrahedral intermediate and neutralize the resulting HCl. youtube.com Alternatively, a non-nucleophilic base like sodium hydroxide (B78521) or pyridine can be used. fishersci.ityoutube.com
Beyond alcohols, acyl chlorides react with other oxygen-based nucleophiles. For instance, hydrolysis occurs when an acyl chloride reacts with water, yielding the corresponding carboxylic acid, in this case, (p-Chlorophenoxy)isobutyric acid. vanderbilt.edu Reaction with a carboxylate salt (R-COO⁻) leads to the formation of an acid anhydride. uomustansiriyah.edu.iq
Sulfur-containing nucleophiles, which are analogs of their oxygen counterparts, also react readily. libretexts.org Thiols (R-SH), the sulfur equivalent of alcohols, are potent nucleophiles and react with acyl chlorides to form thioesters (R-CO-SR'). libretexts.orgmasterorganicchemistry.com Thiolate anions (RS⁻), formed by deprotonating a thiol, are even more powerful nucleophiles and are excellent for this transformation. masterorganicchemistry.com Generally, sulfur is a stronger nucleophile than oxygen in a comparable context, leading to rapid reactions. masterorganicchemistry.comlibretexts.org
Table 1: Summary of Nucleophilic Acyl Substitution Reactions
| Nucleophile Class | Specific Nucleophile | Product Class |
| Oxygen Nucleophiles | Alcohol (R-OH) | Ester |
| Water (H₂O) | Carboxylic Acid | |
| Carboxylate (R-COO⁻) | Acid Anhydride | |
| Nitrogen Nucleophiles | Ammonia (NH₃) | Primary Amide |
| Primary Amine (R-NH₂) | Secondary Amide | |
| Secondary Amine (R₂-NH) | Tertiary Amide | |
| Sulfur Nucleophiles | Thiol (R-SH) | Thioester |
While (p-Chlorophenoxy)isobutyroyl chloride is already highly electrophilic, its reactivity can be further enhanced through electrophilic activation. This is typically achieved by using a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the carbonyl oxygen atom, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. This increased reactivity allows the acyl chloride to participate in reactions with weaker nucleophiles, most notably in Friedel-Crafts acylation reactions with aromatic rings. A study involving the phenolysis of various acyl chlorides proposed a mechanism involving electrophilically assisted ionization, where the phenol (B47542) initially acts as an electrophile to assist in the removal of the chloride ion. This highlights that interactions enhancing the leaving group's ability or increasing the carbonyl's electrophilicity are key to its transformations.
Nucleophilic Acyl Substitution Mechanisms with Various Nucleophiles
Detailed Mechanistic Studies of (p-Chlorophenoxy)isobutyroyl Chloride Reactions
Specific mechanistic studies focusing solely on (p-Chlorophenoxy)isobutyroyl chloride are not extensively detailed in the literature; however, its reaction mechanisms can be confidently inferred from the well-established principles of acyl chloride chemistry. The reactivity is dominated by the nucleophilic acyl substitution pathway.
For any given nucleophile (Nu⁻ or Nu-H), the reaction proceeds as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon of (p-Chlorophenoxy)isobutyroyl chloride. This is the rate-determining step in many cases. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The tetrahedral intermediate is transient. It collapses as the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
The substituents on the isobutyroyl framework—specifically the p-chlorophenoxy group—influence the reactivity. The electron-withdrawing nature of the chlorine atom on the phenyl ring, transmitted through the phenoxy ether linkage, increases the partial positive charge (electrophilicity) on the carbonyl carbon. This effect would be expected to accelerate the rate of nucleophilic attack compared to an unsubstituted phenoxy group. Research on substituted acetyl chlorides has shown that the introduction of electron-withdrawing chlorine atoms leads to significant acceleration in methanolysis reactions, which is consistent with this principle. The two methyl groups on the alpha-carbon provide some steric hindrance around the carbonyl center, which might slightly temper the rate of reaction with bulky nucleophiles compared to a straight-chain acyl chloride.
Kinetics and Thermodynamics of Acylation Processes
The acylation reactions of (p-chlorophenoxy)isobutyroyl chloride, like those of other acyl chlorides, are typically nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. savemyexams.com The kinetics of these processes are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the acyl chloride itself.
Transition State Characterization and Reaction Pathway Analysis
The transition state in the acylation reactions of acyl chlorides is a critical point on the reaction coordinate that determines the reaction's feasibility and rate. ucsb.edu For a typical nucleophilic acyl substitution, the transition state resembles the tetrahedral intermediate formed during the reaction. researchgate.net Computational chemistry provides powerful tools for characterizing these fleeting structures, offering insights into bond lengths, angles, and charge distributions that are not experimentally accessible. rowansci.com
For (p-chlorophenoxy)isobutyroyl chloride, two main reaction pathways can be considered for its solvolysis: a bimolecular nucleophilic substitution (SN2-like or addition-elimination) and a unimolecular (SN1-like) pathway involving the formation of an acylium ion. The preferred pathway is highly dependent on the solvent and the stability of the potential carbocation. In nucleophilic solvents, the bimolecular pathway is generally favored. researchgate.net In contrast, highly polar, non-nucleophilic solvents can promote the SN1 pathway.
The analysis of reaction pathways for similar molecules, such as substituted benzoyl chlorides, often involves the construction of potential energy surfaces to identify the lowest energy path from reactants to products, including the identification of transition states and intermediates. ucsb.edu
Influence of Solvent Systems on Reaction Mechanisms
The solvent plays a crucial role in the reaction mechanisms of acyl chlorides. The polarity and nucleophilicity of the solvent can dictate whether the reaction proceeds through a bimolecular or unimolecular mechanism.
Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both a nucleophile and a proton donor. In these systems, the reaction is likely to proceed via a bimolecular addition-elimination mechanism. The solvent molecules can also stabilize the transition state through hydrogen bonding.
Polar Aprotic Solvents (e.g., acetone (B3395972), DMF): These solvents can solvate cations but are less effective at solvating anions. Their role is primarily to provide a polar medium for the reaction.
Nonpolar Solvents (e.g., hexane): Reactions in nonpolar solvents are generally much slower, as they cannot effectively stabilize the charged intermediates and transition states.
The choice of solvent can thus be used to tune the reactivity and selectivity of acylation reactions involving (p-chlorophenoxy)isobutyroyl chloride.
Comparative Reactivity Studies
To understand the reactivity of (p-chlorophenoxy)isobutyroyl chloride, it is useful to compare it with structurally related acyl chlorides, namely isobutyryl chloride and 4-chlorobenzoyl chloride.
Electronic and Steric Effects of the (p-Chlorophenoxy)isobutyroyl Moiety on Reactivity
The (p-chlorophenoxy)isobutyroyl moiety exerts both electronic and steric effects that influence the reactivity of the acyl chloride functional group.
Electronic Effects: The p-chlorophenoxy group is moderately electron-withdrawing due to the inductive effect of the chlorine atom and the oxygen atom. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl group. However, the ether linkage can also exhibit some resonance donation to the phenyl ring, which could slightly modulate this effect.
Steric Effects: The bulky nature of the (p-chlorophenoxy)isobutyroyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can decrease the reaction rate, especially with bulky nucleophiles. researchgate.net
Comparison with Structurally Related Acyl Chlorides (e.g., isobutyryl chloride, 4-chlorobenzoyl chloride)
A comparison with isobutyryl chloride and 4-chlorobenzoyl chloride highlights the interplay of electronic and steric effects.
| Compound | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity |
| Isobutyryl chloride | Alkyl group (isopropyl) is electron-donating | Moderate | Lower than benzoyl chlorides |
| 4-Chlorobenzoyl chloride | p-Chloro group is electron-withdrawing | Moderate | Higher than benzoyl chloride |
| (p-Chlorophenoxy)isobutyroyl chloride | p-Chlorophenoxy group is electron-withdrawing | High | Reactivity is a balance of electronic activation and steric hindrance |
Isobutyryl chloride: The isopropyl group is electron-donating, which deactivates the carbonyl group towards nucleophilic attack compared to benzoyl chloride.
4-Chlorobenzoyl chloride: The para-chloro substituent is electron-withdrawing, which activates the carbonyl group, making 4-chlorobenzoyl chloride more reactive than unsubstituted benzoyl chloride. chemicalbook.comnih.gov
(p-Chlorophenoxy)isobutyroyl chloride: This molecule combines the features of an aliphatic acyl chloride with an electron-withdrawing aromatic ether. The electron-withdrawing nature of the p-chlorophenoxy group would suggest enhanced reactivity, but the steric bulk of the entire substituent likely counteracts this electronic activation to some extent.
Stability and Degradation Pathways within Reaction Environments
Acyl chlorides are known to be reactive and moisture-sensitive compounds. savemyexams.com The primary degradation pathway for (p-chlorophenoxy)isobutyroyl chloride in a typical laboratory environment is hydrolysis upon exposure to atmospheric moisture, yielding the corresponding carboxylic acid and hydrogen chloride.
In reaction environments, its stability will depend on the specific conditions:
In the presence of nucleophiles: It will readily react to form acylated products.
In inert, anhydrous solvents: It can be relatively stable, especially at low temperatures.
Thermal degradation: At elevated temperatures, decomposition may occur, potentially through the elimination of HCl or other fragmentation pathways, though specific studies on this are lacking.
The long-term storage of (p-chlorophenoxy)isobutyroyl chloride requires a dry, inert atmosphere to prevent degradation.
Hydrolytic Stability in Aqueous and Moist Conditions
(p-Chlorophenoxy)isobutyroyl chloride is highly susceptible to hydrolysis in the presence of water or moisture, a characteristic feature of acyl chlorides. The reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the formation of (p-Chlorophenoxy)isobutyric acid and hydrochloric acid.
The mechanism proceeds through a tetrahedral intermediate. The lone pair of electrons on the oxygen atom of a water molecule attacks the carbonyl carbon, breaking the carbon-oxygen pi bond. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A final deprotonation step by another water molecule yields the carboxylic acid and hydronium and chloride ions.
The final hydrolysis product, (p-Chlorophenoxy)isobutyric acid, is a stable compound. For example, the related 4-chlorophenoxyacetic acid has been shown to be stable to hydrolysis at pH 5, 7, and 9 over a 30-day period researchgate.net.
| Parameter | Expected Behavior of (p-Chlorophenoxy)isobutyroyl chloride | Supporting Evidence from Analogous Compounds |
| Reaction | Rapid hydrolysis to (p-Chlorophenoxy)isobutyric acid and HCl. | Acyl chlorides are generally highly reactive towards water. |
| Mechanism | Nucleophilic acyl substitution via a tetrahedral intermediate. | This is the established mechanism for the hydrolysis of acyl chlorides. |
| Half-life | Expected to be short, likely in the order of minutes in aqueous solution. | Terephthaloyl chloride and isophthaloyl chloride have half-lives of 1.2 to 4.9 minutes at 0°C nih.gov. |
| Stability of Product | The resulting carboxylic acid is hydrolytically stable. | 4-Chlorophenoxyacetic acid is stable to hydrolysis over a wide pH range researchgate.net. |
Reactivity with Common Laboratory Reagents and Solvents
(p-Chlorophenoxy)isobutyroyl chloride readily reacts with a variety of common laboratory nucleophiles, a consequence of the highly electrophilic carbonyl carbon. These reactions are fundamental to its use as a synthetic intermediate, particularly in the formation of esters and amides.
Reactivity with Alcohols:
The reaction of (p-Chlorophenoxy)isobutyroyl chloride with alcohols, a process known as alcoholysis, yields esters. For example, its reaction with isopropanol (B130326) is a key step in the synthesis of the drug fenofibrate (B1672516). The reaction typically proceeds via a nucleophilic acyl substitution mechanism, similar to hydrolysis. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions.
The synthesis of fenofibrate often involves the reaction of a salt of (p-chlorophenoxy)isobutyric acid with an isopropyl halide, or the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with an ester of 2-bromo-2-methylpropanoic acid google.commedpharmres.com. However, the direct esterification using (p-Chlorophenoxy)isobutyroyl chloride and an alcohol is a viable and mechanistically straightforward approach. The reaction of ethanol (B145695) with thionyl chloride, which produces chloroethane, HCl, and SO2, serves as an analogous reaction demonstrating the vigorous nature of reactions between alcohols and acylating agents researchgate.net.
Reactivity with Amines:
(p-Chlorophenoxy)isobutyroyl chloride reacts vigorously with primary and secondary amines to form the corresponding N-substituted amides. The reaction mechanism is a nucleophilic addition-elimination pathway derpharmachemica.com. The nitrogen atom of the amine acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. A second equivalent of the amine is typically required to act as a base and neutralize the liberated hydrogen chloride, forming an ammonium (B1175870) salt.
The reaction with ammonia would yield the primary amide, (p-Chlorophenoxy)isobutyramide. Reactions with primary amines, such as methylamine (B109427) or aniline, would produce N-alkyl or N-aryl amides, respectively. These reactions are generally rapid and exothermic.
Reactivity with Solvents:
The choice of solvent for reactions involving (p-Chlorophenoxy)isobutyroyl chloride is critical to avoid unwanted side reactions. Protic solvents such as water and alcohols will react directly with the acyl chloride, as described above. Therefore, reactions are typically conducted in aprotic solvents.
Common aprotic solvents used in reactions with acyl chlorides include:
Ethers: Diethyl ether and tetrahydrofuran (B95107) (THF) are generally suitable, although the solubility of the starting materials and products should be considered.
Halogenated Solvents: Dichloromethane and chloroform (B151607) are often used due to their inertness and good solvating properties.
Aromatic Hydrocarbons: Toluene and benzene (B151609) can be used, particularly for higher temperature reactions.
Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) can also be employed, although their higher polarity might in some cases facilitate side reactions.
| Reagent/Solvent | Product(s) | General Reaction Conditions |
| Alcohols (e.g., Isopropanol) | Isopropyl (p-Chlorophenoxy)isobutyrate | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) |
| Primary Amines (e.g., Methylamine) | N-Methyl-(p-Chlorophenoxy)isobutyramide, Methylammonium chloride | Aprotic solvent, excess amine or added base |
| Secondary Amines (e.g., Dimethylamine) | N,N-Dimethyl-(p-Chlorophenoxy)isobutyramide, Dimethylammonium chloride | Aprotic solvent, excess amine or added base |
| Water | (p-Chlorophenoxy)isobutyric acid, Hydrochloric acid | Rapid reaction in aqueous or moist conditions |
| Aprotic Solvents (e.g., Dichloromethane, THF) | Generally stable, serves as reaction medium | Commonly used for reactions with other nucleophiles |
Applications in Advanced Organic Synthesis
Utilization as a Key Acylating Agent in Fine Chemical Synthesis
As a highly reactive acyl chloride, (p-chlorophenoxy)isobutyroyl chloride is an effective agent for the acylation of various nucleophiles. The presence of the chlorine atom on the phenyl ring and the isobutyryl scaffold allows for the tailored synthesis of molecules with specific steric and electronic properties.
Formation of Esters with Complex Alcohol Substrates
The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis. The reaction of (p-chlorophenoxy)isobutyroyl chloride with alcohols, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, provides a direct route to the corresponding esters. This method is particularly advantageous for the esterification of sterically hindered or electronically deactivated alcohols where other methods, such as Fischer esterification, may be less effective.
While the general reactivity of acyl chlorides with alcohols is well-documented, specific research detailing the esterification of a broad range of complex alcohol substrates with (p-chlorophenoxy)isobutyroyl chloride is not extensively reported in readily available literature. However, the principles of the Schotten-Baumann reaction suggest its applicability to a wide array of alcohol-containing molecules, including chiral auxiliaries, natural products, and other intricate molecular architectures. The resulting esters would incorporate the (p-chlorophenoxy)isobutyryl moiety, potentially influencing the biological activity or physical properties of the parent molecule.
Synthesis of Amides and Peptidomimetics
The reaction of (p-chlorophenoxy)isobutyroyl chloride with primary and secondary amines readily forms the corresponding amides. This transformation is a cornerstone of many synthetic strategies, particularly in the construction of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, and the introduction of non-natural building blocks like the (p-chlorophenoxy)isobutyryl group can impart desirable properties such as enhanced metabolic stability and improved oral bioavailability.
The synthesis of amides from this acyl chloride follows the general mechanism of nucleophilic acyl substitution. The reaction is typically carried out at or below room temperature in an inert solvent with a base to scavenge the HCl produced. When reacting with amino acids, the amino group must often be protected to prevent polymerization and other side reactions. While the reaction of acyl chlorides with amines is a standard procedure, specific examples of the use of (p-chlorophenoxy)isobutyroyl chloride in the synthesis of complex peptidomimetics are not widely available in the surveyed literature. However, its potential as a capping agent or for the modification of amino acid side chains remains a viable synthetic strategy.
Role in the Synthesis of Pharmaceutical Intermediates and Precursors
(p-Chlorophenoxy)isobutyroyl chloride serves as a crucial intermediate in the synthesis of several classes of biologically active molecules, leveraging its structural similarity to known pharmacophores.
Intermediate for Fibrate-Class Analogs (e.g., clofibric acid derivatives)
One of the most significant applications of (p-chlorophenoxy)isobutyroyl chloride is in the synthesis of derivatives of clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs. The acyl chloride is a direct precursor to various clofibric acid esters and amides. For instance, the reaction of (p-chlorophenoxy)isobutyroyl chloride with p-chlorophenol in the presence of a base like triethylamine yields the p-chlorophenyl ester of clofibric acid. cardiff.ac.uk This particular derivative has been investigated for its own therapeutic properties. cardiff.ac.uk
The synthesis of these fibrate analogs is of considerable interest in medicinal chemistry for the development of new drugs with improved efficacy and pharmacokinetic profiles. The general reaction scheme involves the straightforward acylation of a suitable alcohol or amine with (p-chlorophenoxy)isobutyroyl chloride.
| Reactant | Product | Significance | Reference |
| p-Chlorophenol | p-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate | Fibrate analog with potential therapeutic use. | cardiff.ac.uk |
Derivatization of Nucleosides and Related Biomolecules
The derivatization of nucleosides is a key strategy in the development of antiviral and anticancer agents. The hydroxyl groups of the sugar moiety in nucleosides can be acylated to produce prodrugs with altered solubility, stability, and cell permeability. While the general principle of acylating nucleosides with acyl chlorides is well-established, specific examples of the use of (p-chlorophenoxy)isobutyroyl chloride for this purpose are not prominently featured in the available scientific literature. However, its potential for creating novel nucleoside analogs with the bulky and lipophilic (p-chlorophenoxy)isobutyryl group warrants consideration for future research in this area.
Building Block for Heterocyclic Systems (e.g., spiro-fused β-lactams)
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the construction of β-lactam rings. Acyl chlorides with an α-proton, such as (p-chlorophenoxy)isobutyroyl chloride, can serve as precursors to ketenes upon treatment with a non-nucleophilic base like triethylamine. The in situ generated ketene can then react with an appropriate imine to form a β-lactam.
Applications in the Preparation of Photoinitiator Precursors
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization reactions. They are critical components in UV-curable coatings, inks, and adhesives. The synthesis of novel photoinitiators often involves the esterification of a chromophore (the light-absorbing part of the molecule) that contains a hydroxyl group with a reactive acyl chloride. researchgate.netresearchgate.net
(p-Chlorophenoxy)isobutyroyl chloride can serve as a precursor in the synthesis of specialized photoinitiators. By reacting it with a hydroxy-functionalized photoinitiator backbone, such as a derivative of benzophenone (B1666685) or thioxanthone, a new molecule with tailored properties can be created. researchgate.netresearchgate.net The (p-chlorophenoxy)isobutyryl moiety could be introduced to modify the initiator's solubility, thermal stability, or its compatibility with the polymer matrix. The general reaction involves the attack of the hydroxyl group of the photoinitiator base molecule on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride. researchgate.net
Precursor in Agrochemical Development
The chlorophenoxy structural motif is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. taylorandfrancis.comanalis.com.my Compounds containing this feature have been shown to exhibit potent biological activity. (p-Chlorophenoxy)isobutyroyl chloride serves as an important intermediate in the synthesis of more complex molecules within this class. pageplace.demdpi.com
Synthesis of Pesticide and Herbicide Intermediates
(p-Chlorophenoxy)isobutyroyl chloride is utilized as an intermediate in the manufacturing of certain pesticides and herbicides. pageplace.de Its structure is closely related to chlorophenoxy herbicides like 4-chlorophenoxyacetic acid (4-CPA). taylorandfrancis.comgoogle.com The acyl chloride group provides a reactive handle to couple the (p-chlorophenoxy)isobutyryl fragment with other molecules.
For instance, by reacting (p-Chlorophenoxy)isobutyroyl chloride with various alcohols or amines, a library of ester or amide derivatives can be synthesized. These derivatives can then be screened for herbicidal or pesticidal activity. The synthesis of such derivatives follows standard nucleophilic acyl substitution pathways. The reaction with an alcohol (alcoholysis) would yield an ester, while reaction with ammonia (B1221849) or a primary/secondary amine (aminolysis) would produce a primary, secondary, or tertiary amide, respectively. Each new derivative possesses a unique set of physical, chemical, and biological properties, which may lead to the discovery of novel active ingredients for crop protection.
Contributions to Material Science and Polymer Chemistry
The inherent reactivity of acyl chlorides positions them as valuable building blocks in polymer chemistry. nih.gov While specific applications of (p-Chlorophenoxy)isobutyroyl chloride in this domain are not extensively documented, its potential can be extrapolated from the known reactions of its functional group.
Incorporation into Polymeric Structures for Functional Materials (Hypothetical, based on acyl chloride reactivity)
(p-Chlorophenoxy)isobutyroyl chloride could theoretically be used to create or modify polymers. For example, it could be used in interfacial polymerization with a diamine or a diol to form polyamides or polyesters, respectively. The incorporation of the (p-chlorophenoxy) group into the polymer backbone would be expected to impart specific properties to the resulting material, such as increased thermal stability, flame retardancy (due to the chlorine atom), and altered solubility.
Furthermore, it could be used to functionalize existing polymers that possess reactive sites like hydroxyl or amine groups (e.g., polyvinyl alcohol or polyethyleneimine). Grafting the (p-chlorophenoxy)isobutyryl moiety onto a polymer chain could be a strategy to modify the surface properties of the material, enhancing its hydrophobicity or its compatibility with other materials.
Precursors for Specialty Monomers (Hypothetical, based on acyl chloride reactivity)
Another hypothetical application lies in the synthesis of specialty monomers. By reacting (p-Chlorophenoxy)isobutyroyl chloride with a molecule containing both a hydroxyl group and a polymerizable functional group (such as a vinyl or acrylate (B77674) group), a new monomer can be created.
For example, a reaction with 2-hydroxyethyl methacrylate (B99206) (HEMA) would result in a monomer containing the (p-chlorophenoxy)isobutyrate group. This new monomer could then be polymerized or co-polymerized with other monomers to produce polymers with pendant (p-chlorophenoxy) groups. Such polymers could find use in specialty applications, for instance, as coatings with specific refractive indices or as materials for selective membranes. The synthesis would involve the esterification of HEMA with the acyl chloride, a reaction known to proceed readily. researchgate.net
Derivatization Strategies Involving P Chlorophenoxy Isobutyroyl Chloride
Introduction of the (p-Chlorophenoxy)isobutyroyl Group into Target Molecules
The primary application of (p-chlorophenoxy)isobutyroyl chloride in derivatization is the introduction of the (p-chlorophenoxy)isobutyroyl group into molecules containing nucleophilic functional groups. This is typically achieved through nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile such as an alcohol or an amine.
The reaction with alcohols yields the corresponding esters. A notable example is the synthesis of hypocholesteremic and hypolipemic agents. In a patented process, α-(p-chlorophenoxy)isobutyric acid is first converted to (p-chlorophenoxy)isobutyroyl chloride by reacting it with thionyl chloride, often with a catalytic amount of dimethylformamide. google.com The resulting acyl chloride is then reacted with a target alcohol, such as 1-methyl-4-hydroxypiperidine, in the presence of a base like triethylamine (B128534), to form the desired ester. google.com The reaction is exothermic and is typically controlled by cooling. google.com This strategy is a common method for creating ester prodrugs or modifying the properties of a parent molecule.
The general procedure for esterification involves dissolving the alcohol and a base in an inert solvent like toluene, followed by the dropwise addition of the acyl chloride solution. google.com
Table 1: Example of Ester Synthesis using (p-Chlorophenoxy)isobutyroyl chloride
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| (p-Chlorophenoxy)isobutyroyl chloride | 1-Methyl-4-hydroxypiperidine | Triethylamine | Toluene | α-(p-Chlorophenoxy)isobutyric acid 1-methyl-4-piperidyl ester |
This method is broadly applicable for acylating various substrates containing hydroxyl groups. pjoes.com
Post-Modification of the Acyl Chloride Functionality for Diversification
The acyl chloride functionality of (p-chlorophenoxy)isobutyroyl chloride is a gateway to a wide range of other functional groups, allowing for significant molecular diversification.
(p-Chlorophenoxy)isobutyroyl chloride can be readily converted into other carboxylic acid derivatives, such as esters and anhydrides, which can then be used in further synthetic steps.
Esters: As detailed in the previous section, the reaction of the acyl chloride with alcohols is a straightforward method to produce esters. google.com This transformation is not only a final step but can also be an intermediate one, where the resulting ester is subjected to further reactions. Esters are generally more stable and easier to handle than acyl chlorides. libretexts.org
Anhydrides: Symmetrical or mixed anhydrides can be synthesized from (p-chlorophenoxy)isobutyroyl chloride. A common method for preparing a symmetrical anhydride (B1165640) involves reacting the acyl chloride with its corresponding carboxylic acid or a carboxylate salt. google.com The reaction can be catalyzed, for instance, by a Group IVB transition metal halide like titanium tetrachloride (TiCl₄). google.com These anhydrides can serve as alternative acylating agents, sometimes offering different reactivity or selectivity compared to the acyl chloride.
Table 2: General Conversions of the Acyl Chloride Functionality
| Starting Material | Reagent | Product Type | General Reaction |
| (p-Chlorophenoxy)isobutyroyl chloride | Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| (p-Chlorophenoxy)isobutyroyl chloride | Carboxylate Salt (R-COONa) | Anhydride | R-COCl + R-COONa → (R-CO)₂O + NaCl |
R represents the (p-chlorophenoxy)isobutyryl group.
The reaction of acyl chlorides with organometallic reagents is a powerful carbon-carbon bond-forming method. The choice of the organometallic reagent dictates the final product.
Grignard Reagents (R-MgX): Grignard reagents are highly reactive organomagnesium compounds. wisc.edu When reacted with an acyl chloride like (p-chlorophenoxy)isobutyroyl chloride, they add to the carbonyl group twice. The first addition results in a ketone intermediate through a nucleophilic acyl substitution mechanism. youtube.comchemistrysteps.com This ketone is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. libretexts.orgyoutube.com After an aqueous workup, the final product is a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added. libretexts.orgchemistrysteps.com
Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): In contrast to Grignards, Gilman reagents are less reactive organocuprate compounds. chemistrysteps.com Their reduced reactivity allows them to add only once to the acyl chloride, forming the ketone intermediate. youtube.com The reaction stops at the ketone stage because Gilman reagents react very slowly or not at all with ketones under the reaction conditions. youtube.comchemistrysteps.com This selectivity makes Gilman reagents highly valuable for synthesizing ketones from acyl chlorides.
Table 3: Comparison of Organometallic Reagent Reactivity with Acyl Chlorides
| Organometallic Reagent | Equivalents Added | Intermediate Product | Final Product |
| Grignard Reagent (e.g., CH₃MgBr) | 2 | Ketone | Tertiary Alcohol |
| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1 | N/A (Ketone is final) | Ketone |
Analytical Derivatization for Spectroscopic Characterization and Elucidation of Reaction Products
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Acyl chlorides, including (p-chlorophenoxy)isobutyroyl chloride, are effective derivatizing agents for analytes containing active hydrogen atoms, such as those in hydroxyl, primary amine, and secondary amine groups. nih.govmdpi.com
The derivatization serves several purposes:
Improved Chromatographic Behavior: It can increase the volatility of polar compounds for GC analysis or enhance retention on reversed-phase HPLC columns. mdpi.com
Enhanced Detectability: The introduction of a specific group can improve detection sensitivity. The (p-chlorophenoxy) group, for example, is a chromophore that absorbs ultraviolet (UV) light, making the derivative easily detectable by an HPLC-UV detector. nih.gov For GC with an electron capture detector (ECD), the chlorine atom enhances the signal.
Structural Elucidation: In mass spectrometry (MS), the derivative often produces predictable and characteristic fragmentation patterns, which can aid in the structural identification of the original analyte.
Reagents like benzoyl chloride and p-nitrobenzoyl chloride are commonly used for this purpose, and (p-chlorophenoxy)isobutyroyl chloride functions similarly. nih.govnih.gov The reaction involves treating the sample containing the analyte with the acyl chloride, often in a basic solution to neutralize the HCl byproduct. nih.gov The resulting derivatized product can then be extracted and analyzed.
Table 4: Analytical Derivatization Applications
| Analyte Functional Group | Purpose of Derivatization | Analytical Technique |
| Hydroxyl (-OH) | Introduce chromophore, improve MS fragmentation | HPLC-UV, LC-MS |
| Primary Amine (-NH₂) | Improve chromatographic retention, add UV tag | HPLC-UV, LC-MS |
| Secondary Amine (-NHR) | Increase volatility, introduce ECD-active group | GC-ECD, GC-MS |
| Phenol (B47542) (Ar-OH) | Enhance detectability, stabilize for analysis | HPLC-UV, GC-MS |
Future Directions and Emerging Research Areas
Development of More Selective and Stereospecific Synthetic Methodologies
The synthesis of (p-Chlorophenoxy)isobutyroyl chloride and its derivatives has traditionally focused on robust, high-yielding reactions. However, the increasing demand for enantiomerically pure pharmaceuticals has shifted the focus towards more selective and stereospecific synthetic routes. The parent compound of (p-Chlorophenoxy)isobutyroyl chloride, clofibric acid, is achiral. However, many of its analogues, which are of significant therapeutic interest, possess a chiral center. The development of synthetic methods that can control the stereochemistry at this center is a major area of future research.
Research into the synthesis of chiral analogues of clofibric acid has demonstrated that biological activity can be highly dependent on the stereochemistry of the molecule. For instance, studies on chiral analogues where the ether oxygen is replaced by sulfur, amino, or methylene (B1212753) groups have shown that stereoselectivity can significantly impact their effects. This underscores the need for synthetic methods that can produce single enantiomers with high purity.
Current research in asymmetric synthesis that could be applied to (p-Chlorophenoxy)isobutyroyl chloride derivatives includes:
Enantioselective Alkylation: The development of methods for the enantioselective alkylation of precursors to (p-Chlorophenoxy)isobutyroyl chloride could provide a direct route to chiral analogues.
Kinetic Resolution: The kinetic resolution of racemic mixtures of clofibric acid derivatives using chiral catalysts or enzymes is another promising approach. This would allow for the separation of the desired enantiomer from the racemate.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize enantiomerically pure derivatives is a well-established strategy that could be further explored for novel analogues.
The table below summarizes some of the properties of (p-Chlorophenoxy)isobutyroyl chloride. nih.gov
| Property | Value |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride |
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol |
| CAS Number | 41267-93-0 |
Advanced Computational Chemistry Approaches for Reactivity Prediction and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting the reactivity of molecules. For (p-Chlorophenoxy)isobutyroyl chloride, advanced computational methods can be employed to:
Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of (p-Chlorophenoxy)isobutyroyl chloride and predict its reactivity towards various nucleophiles. This can help in the rational design of new reactions and the optimization of existing ones.
Elucidate Reaction Mechanisms: Computational studies can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This information is crucial for understanding the factors that control the selectivity and efficiency of a reaction, and for designing catalysts that can promote desired reaction pathways.
Model Enzyme-Substrate Interactions: For enzymatic reactions involving derivatives of (p-Chlorophenoxy)isobutyroyl chloride, computational docking and molecular dynamics simulations can be used to study the interactions between the substrate and the active site of the enzyme. This can aid in the design of more efficient and selective biocatalysts.
Design of Novel Catalysts and Reagents to Facilitate (p-Chlorophenoxy)isobutyroyl Chloride Transformations
The development of new catalysts and reagents is a cornerstone of synthetic chemistry. For (p-Chlorophenoxy)isobutyroyl chloride, research is focused on developing catalysts that can:
Promote Selective Transformations: The design of catalysts that can selectively direct the reaction of (p-Chlorophenoxy)isobutyroyl chloride towards a specific product is a major goal. This includes the development of catalysts for stereoselective reactions, as well as catalysts that can differentiate between different functional groups in a molecule.
Enable Milder Reaction Conditions: Many current methods for the transformation of acyl chlorides require harsh reaction conditions. The development of catalysts that can operate under milder conditions, such as lower temperatures and pressures, would make these processes more sustainable and cost-effective.
Facilitate Novel Reactivity: The discovery of new catalysts can open up entirely new avenues of reactivity for (p-Chlorophenoxy)isobutyroyl chloride. This could lead to the development of novel synthetic methods and the creation of new molecules with interesting properties.
Exploration of Undiscovered Reactivity Pathways and Synthetic Applications
While the primary use of (p-Chlorophenoxy)isobutyroyl chloride is in the synthesis of fibrates, there is potential for this versatile reagent to be used in other areas of synthetic chemistry. Future research may focus on:
Cross-Coupling Reactions: The development of new methods for the cross-coupling of (p-Chlorophenoxy)isobutyroyl chloride with other molecules could lead to the synthesis of a wide range of new compounds.
Radical Reactions: The exploration of radical-based transformations of (p-Chlorophenoxy)isobutyroyl chloride could provide access to novel molecular architectures that are not accessible through traditional ionic pathways.
Multicomponent Reactions: The use of (p-Chlorophenoxy)isobutyroyl chloride in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, could lead to more efficient and atom-economical synthetic processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with advanced technologies such as flow chemistry and automated synthesis platforms is revolutionizing the way that molecules are made. For (p-Chlorophenoxy)isobutyroyl chloride, these technologies offer several advantages:
Improved Safety and Scalability: Flow chemistry allows for the safe handling of highly reactive reagents like acyl chlorides on a large scale. The small reaction volumes and excellent heat transfer characteristics of flow reactors minimize the risk of runaway reactions.
Enhanced Efficiency and Reproducibility: Automated synthesis platforms can perform complex multi-step syntheses with high precision and reproducibility, leading to higher yields and purities of the final product.
Rapid Optimization and Discovery: The combination of flow chemistry and automation allows for the rapid screening of a large number of reaction conditions, which can significantly accelerate the optimization of existing synthetic methods and the discovery of new ones.
The synthesis of clofibrate (B1669205), a well-known fibrate, can be achieved from (p-Chlorophenoxy)isobutyroyl chloride. The general synthesis of clofibrate involves the esterification of clofibric acid with ethanol (B145695). chemicalbook.comorientjchem.org Clofibric acid itself can be synthesized from p-chlorophenol, acetone (B3395972), and chloroform (B151607). chemicalbook.comorientjchem.org
Q & A
Q. What are the standard synthetic routes for (p-chlorophenoxy)isobutyroyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step process:
Acylation : React p-chlorophenol with isobutyroyl chloride (or its derivatives) under anhydrous conditions. Catalysts like pyridine or DMAP are often used to neutralize HCl byproducts and improve reaction efficiency .
Chlorination : Introduce chlorine gas or phosphorus pentachloride (PCl₅) to functionalize the intermediate. For example, phosphorus pentachloride reacts with carbonyl groups to replace hydroxyl moieties with chloride, as seen in analogous syntheses of nitrobenzoyl chlorides .
Key Considerations :
Q. How can researchers characterize (p-chlorophenoxy)isobutyroyl chloride’s purity and structural integrity?
Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the p-chlorophenoxy group (aromatic protons at δ 6.8–7.4 ppm) and isobutyroyl moiety (quaternary carbon at δ 35–40 ppm) .
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹ .
- Elemental Analysis : Validate Cl content (~20–25% by mass) to assess purity .
Q. What are the critical stability considerations for handling and storing this compound?
- Hydrolysis Sensitivity : The acyl chloride group reacts violently with water, requiring storage under desiccants (e.g., molecular sieves) and in moisture-resistant containers .
- Thermal Stability : Decomposition occurs above 90°C; refrigerate at 2–8°C for long-term storage .
Advanced Research Questions
Q. How does (p-chlorophenoxy)isobutyroyl chloride interact with biological chloride channels, and what experimental models are suitable for mechanistic studies?
Pharmacological Insights :
- Structural analogs like 2-(p-chlorophenoxy)butyric acid (CPB) act as chloride channel blockers in skeletal muscle. Electrophysiological assays (patch-clamp) using ClC-1-expressing HEK293 cells reveal concentration-dependent inhibition .
Experimental Design : - Dose-Response Curves : Measure IC₅₀ values using CPB derivatives to compare binding affinities .
- Mutagenesis Studies : Identify channel residues critical for interaction by introducing point mutations (e.g., ClC-1 D136G) and assessing current modulation .
Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
Analysis Framework :
Variable Control : Compare solvent polarity (e.g., dichloromethane vs. carbon tetrachloride) and catalyst ratios (pyridine:acyl chloride) across studies .
Byproduct Identification : Use GC-MS to detect impurities (e.g., unreacted phenol or dimerization products) that reduce yield .
Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-temperature profiles .
Q. What role do catalysts play in the chlorination step, and how can their efficiency be quantified?
Mechanistic Insights :
- Lewis Acids : SnCl₄ or FeCl₃ enhance electrophilic substitution in aromatic chlorination (e.g., biphenyl systems) by polarizing Cl₂ .
- Quantitative Metrics :
- Turnover Frequency (TOF): Measure moles of product per mole of catalyst per hour.
- Selectivity: Use HPLC to differentiate between mono- and poly-chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
